molecular formula C9H7F2N B2498491 2-(2,4-Difluorophenyl)propanenitrile CAS No. 1096815-82-5

2-(2,4-Difluorophenyl)propanenitrile

Cat. No.: B2498491
CAS No.: 1096815-82-5
M. Wt: 167.159
InChI Key: LWOGMPFRXKTFFN-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7F2N It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with two fluorine atoms substituted at the 2 and 4 positions of the phenyl ring

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

    Oxidation and Reduction: This compound can be oxidized to form corresponding carboxylic acids or reduced to form amines.

    Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Hydrolysis: Acidic hydrolysis typically involves hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of 2-(2,4-difluorophenyl)propanoic acid.

    Reduction: Formation of 2-(2,4-difluorophenyl)propanamine.

    Hydrolysis: Formation of 2-(2,4-difluorophenyl)propanoic acid or 2-(2,4-difluorophenyl)propanamide.

Scientific Research Applications

2-(2,4-Difluorophenyl)propanenitrile has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate specific biochemical processes .

Comparison with Similar Compounds

    2-(2,3-Difluorophenyl)propanenitrile: Similar in structure but with fluorine atoms at the 2 and 3 positions.

    2-(3,4-Difluorophenyl)propanenitrile: Fluorine atoms at the 3 and 4 positions.

    2-(2,5-Difluorophenyl)propanenitrile: Fluorine atoms at the 2 and 5 positions.

Uniqueness:

Properties

IUPAC Name

2-(2,4-difluorophenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOGMPFRXKTFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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